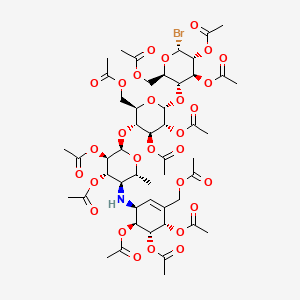

Acarbose Dodecaacetate Bromide

Description

Properties

Molecular Formula |

C49H66BrNO29 |

|---|---|

Molecular Weight |

1212.9 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C49H66BrNO29/c1-18-35(51-32-14-31(15-64-19(2)52)36(68-22(5)55)41(71-25(8)58)37(32)69-23(6)56)40(70-24(7)57)45(75-29(12)62)48(67-18)79-39-34(17-66-21(4)54)78-49(46(76-30(13)63)43(39)73-27(10)60)80-38-33(16-65-20(3)53)77-47(50)44(74-28(11)61)42(38)72-26(9)59/h14,18,32-49,51H,15-17H2,1-13H3/t18-,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-/m1/s1 |

InChI Key |

WFESTCIETNRKIR-SXFQVJQTSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)Br)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]4C=C([C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)Br)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Acarbose Dodecaacetate Bromide

Stereoselective Synthesis of Pseudooligosaccharide Scaffolds

The foundational step in producing Acarbose (B1664774) Dodecaacetate Bromide is the construction of the acarbose core, a pseudotetrasaccharide. This intricate molecular architecture requires precise control over the stereochemistry at multiple chiral centers and glycosidic linkages.

Glycosylation Strategies for Acarbose Core Formation

The assembly of the acarbose core relies on strategic glycosylation reactions to form the α-1,4-glycosidic bonds linking the glucose units. nih.govscience.gov The synthesis of the pseudodisaccharide moiety, acarviosin, which contains a nitrogen bridge, presents a unique challenge. colab.ws Total synthesis efforts have successfully coupled a protected valienamine (B15573) derivative with an epoxide derived from maltotriose (B133400) to construct the pseudotetrasaccharide backbone. colab.wsrsc.org These strategies often involve the use of glycosyl donors and acceptors with appropriate protecting groups to ensure the desired connectivity and stereochemistry. The development of these methods has been crucial for accessing not only acarbose but also its analogues, such as adiposin-2. mdpi.comcolab.ws

Enzymatic approaches have also been explored, where glycosyltransferases or dextransucrases can catalyze the formation of glycosylated acarbose analogs. nih.govnih.gov For instance, AcbE from Actinoplanes sp. can produce acarbose analogs with enhanced biological activity. nih.gov These biocatalytic methods offer an alternative to purely chemical synthesis, often providing high selectivity under mild conditions.

Approaches to β-Urea-Linked Pseudooligosaccharides

While acarbose itself contains glycosidic linkages, the broader field of pseudooligosaccharide synthesis includes the formation of non-natural linkages, such as β-urea tethers. These linkages can enhance metabolic stability compared to their O-glycosidic counterparts. beilstein-journals.org General strategies to create these mimics involve either the nucleophilic addition of sugar derivatives to carbohydrate isocyanates or a tandem Staudinger-aza-Wittig type reaction. beilstein-journals.orgcsic.es

One established method for the stereoselective synthesis of β-urea-linked pseudooligosaccharides involves the reaction of amine-glycosides with Steyemark-type gluco- and galactopyranosyl oxazolidinones. beilstein-journals.orgcsic.es Another approach utilizes the conversion of sugar azides into glycosyl carbodiimides, which can then react with various nucleophiles. beilstein-journals.org For example, the coupling of aminosugars with glycosyl-isocyanates can readily form urea-linked disaccharides. csic.es Furthermore, a two-step method has been developed involving the nickel-catalyzed conversion of glycosyl trichloroacetimidates to α-trichloroacetamides, followed by a one-step transformation to α-glycosyl ureas. nih.gov

| Precursor 1 | Precursor 2 | Linkage Type | Key Reagent/Catalyst | Reference |

| Amine-glycoside | Steyemark-type oxazolidinone | β-Urea | - | beilstein-journals.orgcsic.es |

| Sugar azide (B81097) | Isothiocyanate | Carbodiimide (intermediate) | Triphenylphosphine | beilstein-journals.org |

| Glycosyl trichloroacetimidate | Amine | α-Urea | Ni(dppe)(OTf)₂ | nih.gov |

| Aminosugar | Glycosyl-isocyanate | Urea | - | csic.es |

Nickel-Catalyzed Stereoselective Glycosylation for Pseudo-Oligosaccharide Analogs

Nickel catalysis has emerged as a powerful tool for the stereoselective formation of 1,2-cis-2-amino glycosides, which are key components of many biologically active molecules, including some pseudooligosaccharides. acs.orgnih.gov This methodology addresses challenges associated with traditional methods, such as limited substrate scope and the formation of anomeric mixtures. nih.gov

The use of a cationic nickel(II) catalyst, such as Ni(4-F-PhCN)₄(OTf)₂, promotes the selective formation of α-glycosidic bonds between C(2)-N-substituted benzylideneamino trihaloacetimidate donors and acceptors like C(6)-hydroxyl myo-inositols, which are components of GPI anchor pseudodisaccharides. nih.govmdpi.com This method provides rapid access to these complex structures in good yields and with high α-selectivity. nih.gov The nickel-catalyzed approach has proven effective for coupling various glycosyl donors, including those based on glucosamine (B1671600) and galactosamine, with a wide range of alcohol acceptors, consistently producing 1,2-cis-2-aminoglycosides with excellent α-selectivity. nih.govmdpi.com

| Catalyst | Glycosyl Donor | Acceptor Type | Product Linkage | Selectivity | Reference |

| Ni(4-F-PhCN)₄(OTf)₂ | C(2)-N-substituted benzylideneamino trihaloacetimidate | C(6)-hydroxyl myo-inositol | α-1,2-cis-2-amino | Excellent (α:β = 10:1-20:1) | nih.gov |

| Cationic Nickel(II) | C(2)-N-substituted benzylidene d-glucosamine trichloroacetimidate | Various alcohols | α-1,2-cis-2-amino | High α-selectivity | acs.orgnih.gov |

| Cationic Nickel(II) | C(2)-N-substituted benzylidene d-galactosamine (B3058547) trichloroacetimidate | Various alcohols | α-1,2-cis-2-amino | High α-selectivity | acs.org |

Polyacetylation Techniques for Carbohydrates

Following the synthesis of the acarbose core, the next step towards Acarbose Dodecaacetate Bromide is the complete acetylation of its hydroxyl groups. This per-O-acetylation is a common strategy in carbohydrate chemistry to protect the hydroxyls and facilitate further modifications. scispace.comresearchgate.net

Microwave-Assisted Acetylation of Complex Carbohydrates

Traditional acetylation methods often require long reaction times and the use of noxious reagents like pyridine (B92270). scispace.comresearchgate.net Microwave-assisted synthesis offers a more efficient and environmentally friendly alternative. scispace.comnih.govmdpi.com Microwave dielectric heating can significantly reduce reaction times from hours to minutes and can be performed with less toxic catalysts, such as zinc chloride or indium(III) chloride. scispace.com

This technique has been successfully applied to the peracetylation of various mono- and disaccharides, yielding quantitative results in a fraction of the time required by conventional heating. scispace.com For instance, the microwave-assisted acetylation of sugar cane bagasse and Jatropha curcas cake carbohydrates with acetic anhydride (B1165640) and sulfuric acid as a catalyst resulted in complete conversion to polyacetylated carbohydrates. nih.govmdpi.com The use of microwave reactors allows for precise temperature control, preventing the degradation of sensitive carbohydrate molecules. scispace.com

| Carbohydrate Type | Catalyst | Reaction Time (MW) | Yield (MW) | Conventional Method Comparison | Reference |

| Mono- and Disaccharides | Zinc Chloride | A few minutes | Quantitative | Hours, requires pyridine | scispace.com |

| Galactoside (per-O-TMS) | Acetic Acid | 3 x 25 min | 52% (diacetylated) | 2 days, 35% (monoacetate) | scispace.com |

| Cellulose | 4-(N,N-dimethylamino)pyridine | 10-20 min | 30% | Several hours | academie-sciences.fr |

Selective O-Acetylation Strategies in Multihydroxyl Systems

While peracetylation is required for this compound, the field of carbohydrate chemistry has also developed sophisticated methods for the selective acetylation of specific hydroxyl groups within a polyol system. These strategies are crucial when only certain positions of a carbohydrate need to be modified.

Chemoselective O-acylation can be achieved under acidic conditions, which favor O-acylation over N-acylation. nih.gov For example, using acetic anhydride in the presence of a strong acid like perchloric acid allows for the selective O-acetylation of hydroxyamino acids. nih.gov Another approach employs a tetranuclear zinc cluster as a catalyst for the highly chemoselective acetylation of alcohols using ethyl acetate (B1210297) as the acetyl donor. organic-chemistry.org This system demonstrates remarkable O-selectivity, even in the presence of highly nucleophilic amino groups. organic-chemistry.org

Enzymatic methods using lipases in organic solvents have also been shown to catalyze the regioselective acylation of secondary hydroxyl groups in sugars. acs.org Furthermore, by carefully tuning the electronic properties of acylating reagents and catalysts, it is possible to achieve site-divergent functionalization, allowing for the targeted modification of a single hydroxyl group in a complex polyhydroxylated molecule. researchgate.net

Characterization of Acetylation Regioselectivity

Acarbose is a pseudotetrasaccharide containing numerous hydroxyl (-OH) groups that can be acetylated. The complete acetylation of acarbose to form acarbose dodecaacetate involves converting all twelve of its free hydroxyl groups into acetate esters. This is typically achieved by treating acarbose with an excess of an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine or a catalyst.

The regioselectivity of acetylation, which describes which hydroxyl groups react preferentially, is a critical consideration in carbohydrate chemistry. Generally, primary hydroxyl groups are more sterically accessible and thus more reactive towards acetylation than secondary hydroxyl groups. rsc.org In the context of forming the dodecaacetate (peracetylated) derivative, the goal is to drive the reaction to completion, acetylating all hydroxyl groups regardless of their initial reactivity. However, understanding the principles of regioselectivity is crucial for confirming the final structure.

A novel method for highly regioselective acetylation of primary hydroxyl groups in unprotected glycosides has been described using 1-acetylimidazole (B1218180) and tetramethyl-ammonium hydroxide (B78521) (TMAH) in water, highlighting an environmentally friendly approach that avoids toxic organic solvents. rsc.org While the synthesis of the dodecaacetate derivative aims for full substitution, the principles of regioselectivity are fundamental in analyzing the product and any potential side products where acetylation may be incomplete.

Characterization of the final acarbose dodecaacetate product to confirm that all twelve hydroxyl groups have been acetylated without unwanted side reactions is typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: General Reactivity of Hydroxyl Groups in Acarbose for Acetylation

| Hydroxyl Group Type | Position on Acarbose Structure | General Reactivity | Rationale |

| Primary | On the -CH₂OH groups | High | Less steric hindrance allows easier access for the acetylating agent. rsc.org |

| Secondary | On the pyranose and cyclohexene (B86901) rings | Lower | Greater steric hindrance compared to primary hydroxyls. |

Introduction of Bromine into Acetylated Carbohydrate Structures

Once the hydroxyl groups are protected as acetates, a bromine atom can be introduced into the carbohydrate backbone. The method of bromination determines the position and stereochemistry of the resulting C-Br bond.

Radical-Mediated Bromination at Ring Positions of Carbohydrates

A key method for functionalizing carbohydrate rings is radical-mediated bromination, which allows for the direct substitution of a hydrogen atom with a bromine atom on the sugar ring itself. rsc.orgnih.gov This transformation, sometimes referred to as the "Ferrier photobromination," is a powerful tool for creating synthetically valuable brominated sugar derivatives. rsc.org

The reaction is typically performed under conditions that promote the formation of bromine radicals. rsc.org These conditions often involve the use of a brominating agent like N-bromosuccinimide (NBS) or molecular bromine (Br₂), a radical initiator such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), and/or irradiation with light. rsc.orgresearchgate.net The choice of solvent is also critical, with carbon tetrachloride being historically common, though safer and more environmentally benign alternatives like benzotrifluoride (B45747) are now used. researchgate.neteurocarb2025.comsfu.ca The hydroxyl groups of the carbohydrate must be protected, typically as esters. rsc.org While acetates are functional, benzoates are often preferred as the methyl groups of acetates can themselves undergo radical bromination. rsc.org

Table 2: Typical Conditions for Radical-Mediated Bromination of Carbohydrates

| Component | Examples | Role in Reaction | Reference |

| Bromine Source | N-Bromosuccinimide (NBS), Bromine (Br₂) | Provides the bromine atom for substitution. | researchgate.net |

| Initiator | Heat, UV irradiation, AIBN, Dibenzoyl Peroxide | Generates initial bromine radicals to start the chain reaction. | rsc.org |

| Solvent | Carbon Tetrachloride (CCl₄), Benzotrifluoride (PhCF₃) | Dissolves reactants; CCl₄ is traditional, PhCF₃ is a modern alternative. | researchgate.neteurocarb2025.comsfu.ca |

| Protecting Groups | Acetates, Benzoates | Protect hydroxyl groups from reacting. Benzoates are often preferred. | rsc.org |

Stereochemical Control in Bromination Reactions

The stereochemical outcome of bromination is highly dependent on the reaction mechanism. In radical-mediated brominations, the regioselectivity and stereoselectivity are influenced by factors such as the stability of the intermediate carbohydrate radical and various stereoelectronic effects. rsc.orgresearchgate.net The abstraction of a hydrogen atom is easiest from C-H bonds that are adjacent to the ring oxygen, which leads to the predominant formation of α-bromoether compounds. rsc.org

In non-radical bromination pathways, such as the addition of bromine to an alkene, stereochemistry is often controlled by the formation of a cyclic bromonium ion intermediate. ladykeanecollege.edu.in This intermediate blocks one face of the molecule, forcing the subsequent nucleophilic attack by the bromide ion to occur from the opposite face (anti-addition). ladykeanecollege.edu.in This mechanism ensures a high degree of stereospecificity.

Furthermore, the reactivity of the nucleophile can impact stereoselectivity in substitution reactions. acs.org In cases where the reaction proceeds through a carbocation intermediate (an SN1-like process), a highly reactive nucleophile may attack non-selectively from either face of the planar carbocation, leading to a mixture of diastereomers and an erosion of stereochemical control. acs.org

Advanced Spectroscopic and Diffraction Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework at an atomic level. For a molecule as complex as Acarbose (B1664774) Dodecaacetate Bromide, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete signal assignment and structural confirmation.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are foundational for the structural analysis of Acarbose Dodecaacetate Bromide. The acetylation of the twelve hydroxyl groups on the parent acarbose molecule induces significant changes in the chemical shifts of nearby protons and carbons.

In the ¹H NMR spectrum, the protons attached to carbons bearing the newly introduced acetate (B1210297) groups typically experience a downfield shift due to the electron-withdrawing nature of the acetyl carbonyl group. The methyl protons of the twelve acetate groups themselves would appear as sharp singlet peaks, likely in the range of δ 1.9-2.2 ppm. A quantitative ¹H NMR method can be employed, using characteristic signals to confirm the extent of acetylation, similar to methods used for determining the content of acarbose itself eurekaselect.com.

The ¹³C NMR spectrum provides complementary information. Carbons directly bonded to the acetate oxygen (C-O-Ac) show a downfield shift, while the carbonyl carbons of the acetate groups introduce new signals around δ 170 ppm. The methyl carbons of the acetates would resonate upfield, typically around δ 20-21 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

| Functional Group | Atom Type | Expected Chemical Shift (ppm) | Rationale |

| Acetate Methyl | ¹H | 1.9 - 2.2 | Protons of the -COCH₃ groups. |

| Ring Protons (on acetylated carbons) | ¹H | 4.0 - 5.5 | Deshielding effect from adjacent acetyl group. |

| Anomeric Protons | ¹H | 5.0 - 6.0 | Typically the most downfield ring protons. |

| Acetate Methyl | ¹³C | 20 - 21 | Carbons of the -COCH₃ groups. |

| Ring Carbons (acetylated) | ¹³C | 70 - 85 | Downfield shift upon acetylation. |

| Anomeric Carbons | ¹³C | 95 - 105 | Characteristic chemical shift for carbons at glycosidic linkages. |

| Acetate Carbonyl | ¹³C | 169 - 172 | Carbonyl carbons of the -COCH₃ groups. |

While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms, which is essential for a molecule with multiple stereocenters and subunits. unina.it A full suite of 2D NMR experiments is generally required to definitively establish the structure of a complex glycan. unina.it

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu It is used to trace the network of coupled protons within each monosaccharide ring of the acarbose backbone, allowing for the assignment of all protons within a single sugar unit. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). epfl.chprinceton.edu This powerful technique allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their already-assigned proton resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds (¹H-¹³C long-range correlation). sdsu.eduprinceton.edu HMBC is critical for piecing the structure together. It confirms the connectivity between the different monosaccharide units by showing correlations from an anomeric proton on one ring to a carbon across the glycosidic bond on the adjacent ring. It is also used to assign quaternary carbons, such as the carbonyl carbons of the acetate groups, by correlating them to the acetate methyl protons. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. slideshare.net This is particularly valuable for determining the stereochemistry of the glycosidic linkages. For example, a strong NOE between the anomeric proton (H-1) of one ring and a proton on the adjacent ring (e.g., H-4) can confirm an α- or β-linkage and provide insight into the conformation around the glycosidic bond. researchgate.net

Table 2: Application of 2D NMR Techniques for this compound

| Technique | Correlation Type | Primary Information Gained |

| COSY | ¹H ↔ ¹H (through-bond) | Establishes proton connectivity within each sugar ring. |

| HSQC | ¹H ↔ ¹³C (one-bond) | Assigns carbons directly attached to specific protons. |

| HMBC | ¹H ↔ ¹³C (multiple-bond) | Confirms linkages between sugar units and assigns quaternary carbons. |

| NOESY | ¹H ↔ ¹H (through-space) | Determines stereochemistry of glycosidic bonds and molecular conformation. |

The chemical shifts of the anomeric proton and carbon, as well as the carbon on the aglycone unit involved in the glycosidic bond, are highly sensitive to the linkage's geometry and stereochemistry. Upon glycosylation, the backbone ¹H and ¹⁵N (if applicable) chemical shifts are perturbed primarily in the region around the glycosylation site. nih.govresearchgate.net In this compound, analyzing the chemical shifts at the C1, C4', and C4'' positions is crucial for confirming the α(1→4) linkages. These "glycosylation shifts," when compared to the corresponding monomeric units, provide empirical data supporting the established connectivity. Furthermore, techniques like exchange NMR can be utilized to detect and characterize transient intermediates in glycosylation reactions, offering deep mechanistic insights. ru.nl

Mass Spectrometry (MS) of Acetylated and Brominated Carbohydrates

Mass spectrometry is a key analytical tool for determining the molecular weight of the final product and for confirming its structural integrity through fragmentation analysis.

The primary goal is to confirm that the derivatization reaction has gone to completion. The mass spectrum should show a prominent molecular ion peak corresponding to the mass of the acarbose core plus twelve acetyl groups (42.01 Da each) and the substitution of a hydroxyl group with a bromine atom. The observation of an extensive series of peaks with a mass separation of 42 units can indicate varying degrees of acetylation. nih.gov Chemical derivatization, such as the acetylation performed here, generally serves to make the carbohydrate more hydrophobic, which can increase the signal intensity in mass spectrometry. mdpi.com

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, MS/MS experiments would reveal two main types of fragmentation:

Glycosidic Bond Cleavage: Fragmentation across the glycosidic linkages results in ions corresponding to the loss of one or more sugar units. This pattern helps to confirm the sequence and composition of the oligosaccharide backbone.

Loss of Substituents: The acetyl groups can be lost from the molecular ion or fragment ions, typically as neutral ketene (B1206846) (CH₂=C=O, 42.01 Da) or acetic acid (CH₃COOH, 60.02 Da). The pattern of these losses can sometimes provide information about the relative lability of acetyl groups at different positions.

Gas-Chromatography Mass Spectrometry (GC-MS) for Compositional Analysis of Hydrolyzed Derivatives

Gas-Chromatography Mass Spectrometry (GC-MS) stands as a powerful analytical tool for determining the composition of complex carbohydrates like this compound following hydrolysis. The process involves breaking down the oligosaccharide into its constituent monosaccharide units, which are then derivatized to increase their volatility for GC analysis.

In a typical workflow, the hydrolyzed sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

For instance, a study on the effect of the α-glucosidase inhibitor acarbose on starch digestion utilized a GC-MS method to determine the concentration of labeled glucose. nih.gov The glucose was first converted to sorbitol and then derivatized to a cyclic butylboronate of sorbitol before injection into the GC-MS system. nih.gov This derivatization step is crucial for enhancing the volatility and thermal stability of the sugar molecules.

The resulting chromatogram from the GC separation reveals the different monosaccharide derivatives present in the hydrolyzed sample, while the mass spectra provide definitive identification of these components. For example, in the analysis of hydrolyzed and derivatized enzyme assay mixtures, GC-MS was able to separate and identify derivatives of N-acetylglucosamine (GlcNAc) and N-acetylmannosamine (ManNAc) based on their retention times and mass spectra. researchgate.net This level of detail is essential for confirming the constituent monosaccharide units of this compound.

X-Ray Crystallography for Solid-State Structure Determination

Crystallization Strategies for Complex Acetylated Oligosaccharides

Obtaining high-quality crystals of complex oligosaccharides, particularly acetylated derivatives, is a critical yet often challenging step for X-ray crystallographic analysis. The inherent flexibility of oligosaccharides and the presence of multiple acetyl groups can hinder the formation of well-ordered crystals suitable for diffraction studies. researchgate.net

Several strategies can be employed to promote the crystallization of these complex molecules. One common approach involves the slow evaporation of a solvent from a solution containing the purified acetylated oligosaccharide. The choice of solvent or solvent system is crucial and often requires extensive screening. Water-miscible organic solvents can be added as poor solvents to an aqueous solution of the oligosaccharide to induce crystallization. google.comgoogle.com

Another strategy is co-crystallization, where the acetylated oligosaccharide is crystallized in the presence of a ligand or another molecule that can stabilize a particular conformation and promote crystal packing. nih.govnih.gov This can involve forming a complex with a protein, as the protein can provide a rigid scaffold that facilitates crystallization.

Furthermore, techniques such as vapor diffusion (hanging drop or sitting drop) are widely used. In this method, a drop containing the oligosaccharide solution is allowed to equilibrate with a larger reservoir of a precipitant solution, leading to a gradual increase in the concentration of the oligosaccharide and promoting crystal growth. The temperature is also a critical parameter that needs to be carefully controlled during the crystallization process.

The success of these strategies is often empirical and may require screening a wide range of conditions, including concentration, pH, temperature, and the presence of various additives.

Structural Information from Single-Crystal X-Ray Diffraction

Once a suitable single crystal of this compound is obtained, single-crystal X-ray diffraction (SCXRD) provides the most definitive and high-resolution structural information. mdpi.com This powerful technique allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice.

The fundamental principle of SCXRD involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and the regularly repeating arrangement of atoms in the crystal lattice causes the scattered X-rays to interfere constructively in specific directions, producing a diffraction pattern of spots. The intensities and positions of these spots are recorded and used to calculate an electron density map of the molecule.

From this electron density map, the positions of individual atoms can be determined with high precision, revealing detailed structural information such as:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Torsion angles: The dihedral angles that define the conformation of the oligosaccharide backbone and the orientation of the acetyl groups.

Absolute configuration: The stereochemistry at each chiral center can be unambiguously determined.

For example, the crystal structure of the carbohydrate recognition domain of human macrophage galactose C-type lectin bound to N-acetylgalactosamine (GalNAc) was determined to a high resolution of 1.2 Å, providing a detailed molecular basis for its binding specificity. acs.org Similarly, the structure of 1,3-dimethylcyclobutadiene was determined by confining it within a crystalline matrix, showcasing the power of SCXRD to characterize even unstable molecules. nih.gov

The structural data obtained from SCXRD is invaluable for understanding the molecule's shape, flexibility, and potential interactions with other molecules.

Conformational Features and Intermolecular Interactions in Crystalline State

The solid-state structure determined by X-ray crystallography provides a detailed snapshot of the preferred conformation of this compound in the crystalline environment. This includes the specific arrangement of the pyranose rings and the orientation of the numerous acetyl groups. The conformation of a molecule is known to strongly influence its function. nih.gov

Beyond the intramolecular features, the crystal structure reveals the intricate network of intermolecular interactions that stabilize the crystal lattice. These interactions are key to understanding the packing of the molecules in the solid state. mdpi.com For acetylated oligosaccharides, these interactions can include:

Hydrogen bonds: Although the hydroxyl groups are acetylated, potential hydrogen bonding interactions can still occur, for instance, involving the glycosidic oxygens or the carbonyl oxygens of the acetate groups with residual water molecules or other functional groups.

Van der Waals forces: These are non-specific attractive or repulsive forces between molecules and are significant in the packing of large molecules like this compound.

CH-π interactions: Interactions between the C-H bonds of the sugar rings and the π-systems of aromatic residues if present in a co-crystal.

The analysis of these intermolecular interactions provides insights into the forces that govern the self-assembly of the molecules into a crystalline solid. cetjournal.it Understanding these packing forces is crucial for fields like materials science and drug development, where the solid-state properties of a compound are of paramount importance.

Chiroptical Spectroscopy

Electronic Circular Dichroism (ECD) for Chirality Assessment and Conformational Studies

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemistry and conformation of chiral molecules like this compound. rsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. rsc.orgnih.gov

The primary application of ECD is in the determination of the absolute configuration of chiral centers. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for different stereoisomers, the absolute configuration can be confidently assigned. nih.gov

Furthermore, ECD is exceptionally sensitive to the molecular conformation. rsc.org The ECD spectrum of a flexible molecule is a population-weighted average of the spectra of all its conformers in solution. rsc.org Therefore, changes in the ECD spectrum can indicate shifts in the conformational equilibrium. This makes ECD a valuable tool for studying the conformational dynamics of oligosaccharides in solution. nih.gov

For complex molecules, the interpretation of ECD spectra can be challenging. However, advancements in computational methods, particularly time-dependent density functional theory (TDDFT), have made it possible to accurately predict ECD spectra, aiding in their interpretation. nih.govmdpi.com The amplification of ECD signals during the self-assembly of chiral molecules can also be used to monitor these processes. nih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Applications

Vibrational Optical Activity (VOA) encompasses two primary techniques, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), which provide detailed information about the three-dimensional structure of chiral molecules in solution. rsc.org These methods are particularly powerful for complex molecules like this compound, as they are highly sensitive to the stereochemical arrangement of atoms, including the absolute configuration and the conformational preferences of the molecule. rsc.orgnih.gov

For a molecule such as this compound, VCD and ROA would be applied to elucidate several key structural features. The absolute configuration of its multiple stereocenters could be unequivocally determined by comparing the experimental VCD and ROA spectra with those predicted by quantum chemical calculations for a proposed enantiomer. rsc.org A good correlation between the experimental and calculated spectra for a specific configuration would confirm its structure.

Furthermore, these techniques are exceptionally sensitive to the conformation of the glycosidic linkages between the carbohydrate units and the orientation of the numerous acetate groups. nih.govnih.gov The complex spectral patterns in the fingerprint region (approx. 700-1600 cm⁻¹) of both VCD and ROA spectra are unique to a specific three-dimensional arrangement, allowing for the identification of the dominant solution-state conformers. nih.gov

Detailed Research Findings:

While direct VCD and ROA studies on this compound are not extensively available in published literature, the application of these techniques to acetylated carbohydrates and other complex natural products provides a clear framework for the expected analysis.

VCD Analysis: VCD spectroscopy has been successfully used to study acetate derivatives of natural products to confirm their absolute configurations. rsc.org For this compound, the carbonyl (C=O) stretching region of the acetate groups (around 1700-1750 cm⁻¹) in the VCD spectrum would be of particular interest. The sign and intensity of the VCD signals in this region are sensitive to the chiral environment around each acetate group. Additionally, spectral regions corresponding to C-O stretching and C-H deformation modes are characteristic of the carbohydrate backbone and glycosidic linkages. nih.gov Systematic studies on disaccharides have shown that VCD can distinguish the stereochemistry (α or β) of glycosidic linkages. nih.gov

ROA Analysis: ROA is highly effective for analyzing the structure of carbohydrates in their native aqueous environment. nih.gov ROA spectra of acetylated glycosaminoglycans have demonstrated characteristic features specific to N-acetylation and the geometry of glycosidic linkages. researchgate.net For this compound, ROA would be invaluable for probing the conformations of the carbohydrate rings and the relative orientations of the bulky acetylated side chains in solution. nih.govnih.gov The combination of experimental ROA data with molecular dynamics simulations and quantum mechanics calculations allows for the deconvolution of complex spectra to identify the most abundant conformers. nih.gov

The table below summarizes the potential application of VCD and ROA for the structural analysis of a complex acetylated oligosaccharide like this compound, based on findings from related compounds.

| Spectroscopic Technique | Spectral Region (cm⁻¹) | Type of Structural Information Obtainable |

| VCD | 1700 - 1750 | Conformation and chiral environment of the dodecaacetate carbonyl groups. |

| 1000 - 1200 | Stereochemistry of glycosidic linkages (α vs. β) and conformation of the carbohydrate backbone (C-O stretching modes). nih.gov | |

| 2800 - 3000 | Conformation of C-H bonds, providing insights into ring puckering and side-chain orientation. nih.gov | |

| ROA | 700 - 1500 | Overall molecular conformation in solution, including the relative orientation of carbohydrate rings and acetate groups (fingerprint region). nih.gov |

| 1600 - 1700 | Vibrations associated with carboxylate deformations from the acetate groups, sensitive to local stereochemistry. researchgate.net | |

| 50 - 500 | Low-frequency modes corresponding to large-amplitude motions of the entire molecular skeleton, providing a holistic view of the molecular shape and flexibility. |

This combined approach, leveraging the strengths of both VCD and ROA, provides a powerful, non-destructive method for the complete stereochemical and conformational characterization of this compound in solution, complementing data from other techniques like NMR and X-ray crystallography.

Computational Studies on Acarbose Dodecaacetate Bromide

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a complex oligosaccharide derivative like Acarbose (B1664774) Dodecaacetate Bromide, MD simulations provide crucial insights into its conformational flexibility, which is essential for understanding its structure-function relationships. These simulations model the interactions between atoms within the molecule and with its surrounding environment, allowing researchers to observe how the molecule moves and changes shape.

The conformation of a carbohydrate in solution is significantly influenced by its interaction with solvent molecules. MD simulations can explicitly model these interactions, revealing how different solvents modulate the conformational landscape of Acarbose Dodecaacetate Bromide.

In aqueous solutions, water molecules can form hydrogen bonds with the acetyl groups of this compound, although to a lesser extent than with the hydroxyl groups of acarbose. These interactions can disrupt intramolecular hydrogen bonds that might otherwise stabilize certain conformations. The presence of the bulky and hydrophobic acetate (B1210297) groups, however, would likely lead to a different solvation shell structure compared to the parent acarbose. In contrast, simulations in less polar organic solvents would show a greater tendency for the molecule to adopt conformations stabilized by intramolecular interactions, as the solvent is less capable of competing for hydrogen bond formation.

The conformational ensemble of this compound in different solvents can be characterized by analyzing the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation time.

Interactive Table: Illustrative RMSD and Rg values for this compound in Different Solvents

| Solvent | Average RMSD (Å) | Average Rg (Å) | Predominant Conformer Population |

| Water | 2.5 ± 0.3 | 8.2 ± 0.2 | Extended |

| DMSO | 2.1 ± 0.2 | 7.9 ± 0.1 | Semi-compact |

| Chloroform | 1.8 ± 0.2 | 7.5 ± 0.2 | Compact |

Note: The data in this table is illustrative and represents typical trends expected from MD simulations of oligosaccharides in different solvents.

MD simulations allow for the exploration of the potential energy surface associated with these rotations, identifying low-energy, stable conformations. For the α(1→4) linkages present in the acarbose backbone, simulations would likely reveal a preference for specific ranges of φ and ψ angles, leading to a relatively well-defined helical or extended structure. The flexibility of these linkages can be quantified by monitoring the fluctuations of these torsion angles throughout the simulation.

Interactive Table: Predicted Predominant Glycosidic Torsion Angles for this compound

| Glycosidic Linkage | Torsion Angle | Predicted Stable Range (degrees) |

| Ring 1 - Ring 2 (α-1,4) | φ (O5-C1-O4'-C4') | 80 to 110 |

| ψ (C1-O4'-C4'-C3') | -130 to -100 | |

| Ring 2 - Ring 3 (α-1,4) | φ (O5'-C1'-O4''-C4'') | 85 to 115 |

| ψ (C1'-O4''-C4''-C3'') | -125 to -95 | |

| Ring 3 - Ring 4 (α-1,4) | φ (O5''-C1''-O4'''-C4''') | 90 to 120 |

| ψ (C1''-O4'''-C4'''-C3''') | -120 to -90 |

Note: This data is illustrative and based on typical values for α(1→4) glycosidic linkages in similar carbohydrate structures.

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail about the electronic structure and properties of a molecule. These methods are computationally more intensive than MD simulations but offer precise predictions of various molecular characteristics.

DFT calculations can be used to determine the distribution of electrons within this compound, highlighting regions of high or low electron density. This information is critical for predicting the molecule's reactivity. The calculated electrostatic potential surface would indicate sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atom attached to the bromide would be identified as a primary electrophilic site.

Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an important indicator of the molecule's excitability and its ability to participate in chemical reactions.

One of the significant applications of DFT is the prediction of spectroscopic properties. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for the structural elucidation and verification of synthesized compounds like this compound. The accuracy of these predictions has improved significantly, with root-mean-square errors for ¹H shifts often falling within 0.2–0.4 ppm.

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, aiding in the identification of functional groups such as the carbonyls of the acetate groups and the C-Br bond.

Interactive Table: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value (Hypothetical) |

| ¹H NMR (Anomeric H) | 5.8 ppm | 5.7 ppm |

| ¹³C NMR (Anomeric C) | 98.5 ppm | 98.2 ppm |

| IR Frequency (C=O stretch) | 1745 cm⁻¹ | 1740 cm⁻¹ |

| IR Frequency (C-Br stretch) | 650 cm⁻¹ | 645 cm⁻¹ |

Note: This data is illustrative. Experimental values are hypothetical for the purpose of comparison.

Molecular Docking for Enzyme-Ligand Interactions (In Vitro Context)

Molecular docking simulations are pivotal computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. In the context of α-glucosidase inhibition, these studies provide critical insights into how inhibitors like acarbose and its analogs interact with the enzyme's active site, ultimately leading to the modulation of its catalytic activity.

Prediction of Binding Modes with α-Glucosidase (Acarbose as reference)

Molecular docking studies consistently demonstrate that acarbose, a complex oligosaccharide, effectively binds to the active site of α-glucosidase. drugbank.com These simulations are validated by re-docking the native ligand into the enzyme's crystal structure, which helps confirm the accuracy of the docking parameters used. nih.gov The binding affinity is quantified by a docking score or binding energy, with more negative values typically indicating a stronger interaction.

Acarbose serves as a benchmark for evaluating the potential of new α-glucosidase inhibitors. nih.gov For instance, studies on novel derivatives aim for binding energies superior to that of acarbose, suggesting a potentially higher inhibitory activity. In one study, acarbose showed a binding energy of -7.93 kcal/mol. cellmolbiol.org Another analysis reported a binding energy of -7.75 kcal/mol. The primary mechanism involves the inhibitor occupying the same binding site as the natural carbohydrate substrate, thereby preventing its hydrolysis. nih.govdergipark.org.tr

Table 1: Comparative Binding Energies from Molecular Docking Studies

| Compound/Derivative | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Acarbose | α-Glucosidase | -7.93 cellmolbiol.org |

| Acarbose | α-Glucosidase | -7.75 |

| Acarbose | R. norvegicus α-Glucosidase | -6.12 thaiscience.info |

| Bromelain | α-Glucosidase | -9.54 cellmolbiol.org |

| Luteolin | α-Glucosidase | -9.02 cellmolbiol.org |

This table is interactive and can be sorted by column.

Identification of Key Amino Acid Residues Involved in Binding

The stability and specificity of the enzyme-ligand complex are dictated by interactions with key amino acid residues within the α-glucosidase active site. For acarbose and its derivatives, these interactions primarily involve hydrogen bonds and hydrophobic interactions.

Computational analyses have identified several critical residues that consistently participate in binding:

Catalytic Residues: Aspartic acid (Asp) and Glutamic acid (Glu) residues are often central to the catalytic mechanism of glucosidases. Docking studies show inhibitors forming hydrogen bonds with residues such as Asp203 , Asp327 , and Asp542 . nih.gov

Binding Site Residues: A network of other residues stabilizes the ligand within the active site. These include Arg526 and His600 , which form crucial hydrogen bonds. nih.gov Hydrophobic and π-π stacking interactions are also vital, often involving aromatic residues like Phenylalanine (Phe ), Tryptophan (Trp ), and Tyrosine (Tyr ). researchgate.netnih.gov For example, interactions with Phe-157 and Phe-177 contribute to the stability of the bound ligand. nih.gov

Table 2: Key Amino Acid Residues in α-Glucosidase Interacting with Inhibitors

| Amino Acid Residue | Type of Interaction | Reference Compound(s) |

|---|---|---|

| Asp203 | Hydrogen Bond | Acarbose nih.gov |

| Asp327 | Hydrogen Bond | Acarbose nih.gov |

| Asp542 | Hydrogen Bond | Acarbose nih.gov |

| Arg526 | Hydrogen Bond | Acarbose nih.gov |

| His600 | Hydrogen Bond | Acarbose nih.gov |

| Phe157 | Hydrophobic, CH–π | Thiazolidine-2,4-dione derivatives nih.gov |

| Phe177 | Hydrophobic, CH–π | Thiazolidine-2,4-dione derivatives nih.gov |

| Trp376 | π-π T-shaped | 1,3,4-Thiadiazole derivatives nih.gov |

This table is interactive and can be sorted by column.

Insights into Competitive and Mixed-Type Inhibition Mechanisms

Molecular docking, in conjunction with enzyme kinetics studies, helps elucidate the mechanism of inhibition. The way an inhibitor binds to the enzyme determines whether the inhibition is competitive, non-competitive, or mixed-type.

Competitive Inhibition: This is the most common mechanism for acarbose and its close analogs. nih.govresearchgate.netresearchgate.net A competitive inhibitor typically resembles the natural substrate and binds directly to the enzyme's active site, preventing the substrate from binding. researchgate.netresearchgate.net Docking studies support this by showing that these inhibitors occupy the same pocket as the carbohydrate substrate. researchgate.net

Mixed-Type Inhibition: Some inhibitors can bind to both the free enzyme (like a competitive inhibitor) and the enzyme-substrate complex (like an uncompetitive inhibitor), but with different affinities. This is known as mixed-type inhibition. Kinetic analyses of certain plant-derived extracts and synthetic compounds have revealed mixed inhibitory mechanisms against α-glucosidase. nih.govnih.govmdpi.com This suggests these compounds may bind not only to the active site but also to an allosteric site elsewhere on the enzyme, inducing a conformational change that reduces its catalytic efficiency. nih.gov Docking simulations can help identify these potential secondary binding sites.

The insights gained from these computational studies are invaluable for the rational design of new, more potent, and selective α-glucosidase inhibitors. By understanding the specific interactions and binding modes, medicinal chemists can modify structures to enhance binding affinity and optimize inhibitory mechanisms.

Mechanistic Investigations of Enzymatic Interaction in Vitro Focus

Kinetic Analysis of α-Glucosidase Inhibition

To understand the inhibitory potential of a compound like Acarbose (B1664774) Dodecaacetate Bromide, a thorough kinetic analysis is essential. This would involve comparing its effects on α-glucosidase activity to that of the well-characterized inhibitor, acarbose.

Determination of Inhibition Constants (Ki) and IC₅₀ Values (Comparative with Acarbose)

The half-maximal inhibitory concentration (IC₅₀) is a primary measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The inhibition constant (Ki) provides a more absolute measure of the binding affinity between the inhibitor and the enzyme.

A comparative study would be necessary to determine the IC₅₀ and Ki values for both Acarbose Dodecaacetate Bromide and acarbose under identical experimental conditions. This would allow for a direct assessment of how the dodecaacetate bromide modification influences the inhibitory activity.

Hypothetical Data Table: Comparative Inhibition of α-Glucosidase

| Compound | IC₅₀ (µM) | Ki (µM) |

| Acarbose | Data Not Available | Data Not Available |

| This compound | Data Not Available | Data Not Available |

Elucidation of Inhibition Type (e.g., Competitive, Non-Competitive, Mixed)

The mechanism by which an inhibitor interacts with an enzyme can be elucidated through kinetic studies, typically by analyzing Lineweaver-Burk plots. The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.

Determining the inhibition type for this compound would be crucial for understanding its mechanism of action at a molecular level.

Enzyme Kinetics in Relation to Structural Modifications

The structural differences between acarbose and this compound—specifically the addition of twelve acetate (B1210297) groups and a bromide counterion—would be expected to significantly alter the molecule's physicochemical properties. These modifications could influence its solubility, steric hindrance, and electronic interactions with the enzyme's active site or allosteric sites. A detailed kinetic analysis would be required to correlate these structural changes with any observed differences in inhibitory potency and mechanism compared to the parent acarbose molecule.

Biophysical Studies of Enzyme-Ligand Interactions

Biophysical techniques provide direct insights into the binding events between an enzyme and its ligand, offering a deeper understanding of the thermodynamics and kinetics of the interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time biomolecular interactions. In this context, α-glucosidase would typically be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The SPR response would be monitored to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ), which is a measure of binding affinity, can then be calculated (Kₔ = kₔ/kₐ).

Hypothetical Data Table: SPR Kinetic Parameters for α-Glucosidase Binding

| Ligand | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₔ (M) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. These thermodynamic parameters provide a complete picture of the binding energetics. For instance, a negative ΔH indicates an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals forces, while a positive ΔS suggests an entropically driven interaction, which can be influenced by the hydrophobic effect and conformational changes.

Hypothetical Data Table: Thermodynamic Parameters of α-Glucosidase Binding from ITC

| Ligand | Stoichiometry (n) | Binding Affinity (Kₐ, M⁻¹) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (ΔS, cal/mol·K) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Circular Dichroism (CD) for Conformational Changes in Enzymes upon Ligand Binding

Extensive searches of scientific literature and research databases did not yield specific studies utilizing Circular Dichroism (CD) spectroscopy to investigate the conformational changes in enzymes upon binding with this compound. The existing research primarily focuses on the parent compound, acarbose, and its interactions with various enzymes.

Therefore, detailed research findings, data on secondary structural changes (e.g., alterations in α-helix and β-sheet content), and corresponding data tables specifically for this compound are not available in the current body of scientific literature.

Synthetic Applications of Brominated and Acetylated Acarbose Derivatives

Role as Synthetic Intermediates in Oligosaccharide Synthesis

Acarbose (B1664774) Dodecaacetate Bromide is a key intermediate in the synthesis of more complex oligosaccharides. The primary role of this derivative is to act as a glycosyl donor in glycosylation reactions. The peracetylation of acarbose protects the hydroxyl groups, preventing them from interfering in subsequent reactions, while the anomeric bromide is an excellent leaving group, facilitating the formation of a new glycosidic bond.

The classical Koenigs-Knorr reaction is a widely employed method for glycosylation that utilizes glycosyl bromides. nih.gov In this reaction, the peracetylated glycosyl bromide, such as Acarbose Dodecaacetate Bromide, reacts with a glycosyl acceptor (an alcohol, which can be another sugar molecule) in the presence of a promoter, typically a silver or mercury salt. nih.govumsl.edu The acetate (B1210297) group at the C-2 position of the terminal glucose residue of the acarbose derivative can participate in the reaction, influencing the stereochemical outcome of the newly formed glycosidic bond, often leading to the formation of 1,2-trans-glycosides. nih.gov

The general scheme for such a glycosylation reaction is as follows:

This compound (Glycosyl Donor) + Glycosyl Acceptor (e.g., a monosaccharide with a free hydroxyl group) --(Promoter, e.g., Silver triflate)--> Novel Oligosaccharide + Bromide Salt

The reactivity of the glycosyl bromide can be tuned by the choice of protecting groups. Acetyl groups, being electron-withdrawing, are considered "disarming" as they decrease the reactivity of the glycosyl donor compared to "arming" groups like benzyl (B1604629) ethers. escholarship.org This allows for a degree of control over the glycosylation reaction.

| Parameter | Description | Relevance to this compound |

| Glycosyl Donor | This compound | The peracetylated structure with an anomeric bromide makes it a suitable glycosyl donor. |

| Glycosyl Acceptor | A carbohydrate or non-carbohydrate alcohol | Can be varied to create a diverse library of acarbose-containing oligosaccharides. |

| Promoter | Silver or mercury salts (e.g., AgOTf, Ag2CO3) | Activates the anomeric bromide for nucleophilic attack by the acceptor. nih.govumsl.edu |

| Stereochemical Control | Neighboring group participation by the C-2 acetyl group | Typically leads to the formation of β-glycosidic linkages. nih.gov |

Precursors for Further Chemical Modifications and Derivatization

This compound is not only a precursor for oligosaccharide synthesis but also a versatile starting point for a variety of other chemical modifications and derivatizations. The anomeric bromide can be displaced by a range of nucleophiles to introduce different functionalities at this key position.

For instance, reaction with azide (B81097) sources can introduce an anomeric azide group, which is a precursor to an amino group or can be used in "click chemistry" reactions. researchgate.net Similarly, reaction with thiols can lead to the formation of thioglycosides. Thioglycosides are themselves valuable intermediates in glycosylation chemistry, offering alternative activation methods compared to glycosyl bromides. researchgate.net

Furthermore, the acetyl protecting groups can be selectively removed to allow for regioselective modifications at specific hydroxyl positions of the acarbose backbone. This opens up possibilities for creating a wide range of acarbose analogs with tailored properties.

| Modification | Reagent Example | Product Type | Potential Application |

| Azidation | Sodium Azide | Anomeric Azide | Precursor for amines, click chemistry handles |

| Thioglycosylation | Thiophenol | Thioglycoside | Alternative glycosyl donor |

| Deacetylation | Sodium Methoxide (B1231860) in Methanol (B129727) | Partially or fully deprotected acarbose | Allows for regioselective modifications |

| Chain Extension | Glycosylation with another donor | Larger Oligosaccharide | Synthesis of complex carbohydrates |

Development of Carbohydrate-Based Scaffolding

The complex and well-defined three-dimensional structure of acarbose makes its derivatives, including this compound, attractive candidates for the development of carbohydrate-based scaffolds. researchgate.netnih.gov A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a library of compounds for biological screening.

Starting from this compound, a variety of substituents can be introduced, particularly at the anomeric position, to create a library of acarbose-based compounds. This approach is a key strategy in drug discovery, where the carbohydrate scaffold provides the basic framework for interaction with biological targets, and the appended functional groups are varied to optimize binding affinity and selectivity. nih.gov For example, new derivatives of acarbose are being synthesized and evaluated for their inhibitory effects on enzymes like α-glucosidase. researchgate.net

The synthesis of such a library could involve:

Glycosylation: Using this compound as a donor to attach it to various aglycones (the non-sugar part).

Modification of the aglycone: Attaching different functional groups to the aglycone part of the newly formed glycoside.

Modification of the acarbose backbone: Selective deprotection and derivatization of the hydroxyl groups of the acarbose moiety.

This combinatorial approach allows for the rapid generation of a diverse set of molecules, increasing the chances of discovering compounds with desired biological activities.

Future Research Directions

Exploration of Regioselective Deacetylation Strategies

The twelve acetate (B1210297) groups on Acarbose (B1664774) Dodecaacetate Bromide offer a rich platform for chemical modification, but also present a significant challenge in achieving selective functionalization. Future research must prioritize the development of precise and efficient methods for regioselective deacetylation. The ability to selectively remove one or more acetate groups at specific positions on the acarbose backbone is paramount for structure-activity relationship (SAR) studies.

Current methodologies for the deprotection of acetyl groups in carbohydrate chemistry often rely on harsh conditions that can lead to a mixture of products or complete deacetylation. Therefore, the investigation into milder and more selective techniques is crucial. nih.govnih.gov This could involve:

Enzymatic Catalysis: Employing lipases or esterases that exhibit high regioselectivity for specific hydroxyl positions on the sugar rings. The choice of enzyme and reaction conditions (e.g., solvent, temperature) will be critical in controlling the deacetylation pattern.

Chemically Controlled Methods: Investigating protecting group manipulations that differentiate between primary and secondary hydroxyl groups. nih.gov This could involve the use of sterically hindered reagents or neighboring group participation to direct the deacetylation to a specific site.

Organocatalysis: Exploring the use of small organic molecules as catalysts for regioselective deacetylation, which can offer advantages in terms of mild reaction conditions and stereochemical control.

A systematic study of these approaches will be essential to generate a library of partially deacetylated Acarbose Bromide derivatives, which can then be used to probe interactions with biological targets.

Investigation of Bromine Reactivity for Diversification of the Acarbose Scaffold

The glycosyl bromide moiety in Acarbose Dodecaacetate Bromide is a key functional handle for a wide array of chemical transformations. The reactivity of this bromide will be a central theme for diversifying the acarbose scaffold. Future research should focus on a comprehensive investigation of its displacement with various nucleophiles to create a diverse library of acarbose analogs.

Key areas of investigation should include:

Glycosylation Reactions: The bromide can be displaced by the hydroxyl groups of other monosaccharides, oligosaccharides, or aglycones to generate novel pseudooligosaccharides with potentially enhanced or new biological activities.

Introduction of Nitrogen-containing Moieties: Reaction with nitrogen nucleophiles (e.g., azides, amines, amino acids) can lead to the formation of glycoamines and other nitrogen-containing derivatives. These modifications can introduce new hydrogen bonding interactions and alter the pharmacokinetic properties of the parent compound.

Formation of Thio- and Selenoglycosides: Displacement with sulfur or selenium nucleophiles can generate analogs with increased stability towards enzymatic hydrolysis, which could be advantageous for in vivo applications.

Carbon-Carbon Bond Formation: Exploring reactions with carbon nucleophiles (e.g., organometallics, enolates) to create C-glycosides, which are metabolically stable mimics of O-glycosides.

The stereochemical outcome of these reactions will be of utmost importance, and detailed NMR and X-ray crystallographic studies will be necessary to characterize the newly formed linkages.

Advanced Computational Modeling for De Novo Design of Related Pseudooligosaccharides

Computational modeling presents a powerful tool for accelerating the design and discovery of novel pseudooligosaccharides based on the this compound scaffold. researchgate.netnih.govescholarship.orgmdpi.com Future research in this area should leverage advanced computational techniques to predict the properties and biological activities of virtual compounds before their synthesis.

Key computational approaches to be explored include:

Molecular Docking: Simulating the binding of virtually designed acarbose analogs to the active sites of target enzymes, such as α-glucosidase, to predict their inhibitory potential. researchgate.net

Molecular Dynamics (MD) Simulations: Studying the conformational dynamics and flexibility of this compound and its derivatives in solution and when bound to a target protein. This can provide insights into the key interactions that stabilize the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of acarbose analogs with their experimentally determined biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

De Novo Design Algorithms: Employing computational methods to design entirely new pseudooligosaccharides with desired properties, using fragments of the acarbose structure as building blocks. nih.govnih.gov

These computational efforts will guide the synthetic chemistries, prioritizing the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.

Development of High-Throughput Screening Methodologies for Mechanistic Studies

To efficiently evaluate the biological activity of the diverse library of compounds generated from this compound, the development of high-throughput screening (HTS) methodologies is essential. youtube.com These assays will enable the rapid identification of lead compounds and provide valuable insights into their mechanisms of action.

Future research should focus on:

Enzyme Inhibition Assays: Developing robust and miniaturized assays to screen for inhibitors of key carbohydrate-processing enzymes, such as α-glucosidases and α-amylases. researchgate.netnih.gov These assays should be amenable to automation to allow for the screening of thousands of compounds in a short period.

Cell-Based Assays: Establishing cell-based models to evaluate the effects of the synthesized compounds on cellular processes, such as glucose uptake and transport. nih.gov

Affinity-Based Screening: Utilizing techniques like affinity chromatography or surface plasmon resonance to identify compounds that bind to specific target proteins.

Mechanism of Action Studies: For the most promising hits from HTS, detailed mechanistic studies will be required to understand how they inhibit their target enzymes. This can involve enzyme kinetics, spectroscopy, and structural biology approaches. researchgate.net

The data generated from these HTS campaigns will be crucial for building comprehensive SAR models and for selecting the most promising candidates for further preclinical development.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Acarbose Dodecaacetate Bromide?

- Methodological Answer : Synthesis typically involves acetylation of acarbose followed by bromide salt formation. Characterization includes:

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to confirm purity (>95%) .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to verify acetylation and bromide incorporation .

- Physicochemical Properties : Measure melting point (decomposition range 180–185°C), pH (5.0–7.0 in aqueous solution), and hygroscopicity using thermogravimetric analysis (TGA) .

Q. How is α-glucosidase inhibitory activity assayed for this compound?

- Methodological Answer :

- In Vitro Assay : Use yeast or rat intestinal α-glucosidase. Prepare reaction mixtures with 1 mM substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) and test compound (0.1–5.0 mg/mL). Measure inhibition via absorbance at 405 nm after 30 minutes. Compare IC₅₀ values to acarbose controls (e.g., 34.1% inhibition at 0.5 mg/mL) .

- Statistical Validation : Apply one-way ANOVA with post hoc Tukey’s test (p < 0.05) to assess significance between groups .

Advanced Research Questions

Q. How do structural modifications (e.g., acetylation, bromide substitution) alter Acarbose’s pharmacokinetic profile?

- Methodological Answer :

- Bioequivalence Studies : Use a three-way crossover design in 40 subjects. Compare test (modified acarbose) and reference (unmodified acarbose) formulations via parameters like Tmax, AUC, and glucose excursion (GE). Exclude outliers (e.g., subjects with abnormal glucose responses) and calculate 90% confidence intervals for T/R ratios .

- Data Interpretation : Address contradictions (e.g., variable Tmax values) by standardizing meal composition and sampling intervals (e.g., 0, 30, 60, 120 minutes post-dose) .

Q. What strategies resolve discrepancies in reported α-glucosidase inhibitory concentrations across studies?

- Methodological Answer :

- Protocol Harmonization : Standardize enzyme sources (e.g., Saccharomyces cerevisiae vs. mammalian isoforms) and substrate concentrations.

- Meta-Analysis : Pool data from 5+ studies using random-effects models to calculate weighted IC₅₀ values. Adjust for covariates (e.g., pH, temperature) via multivariate regression .

Q. How can in vivo models optimize dosing regimens for this compound?

- Methodological Answer :

- Rodent Models : Use streptozotocin-induced diabetic rats. Administer 10–50 mg/kg orally and measure postprandial glucose at 15-minute intervals. Include placebo and unmodified acarbose arms.

- Dose-Response Analysis : Fit data to Emax models to estimate ED₅₀ and maximal efficacy. Validate with repeated-measures ANOVA .

Data Reporting and Validation

Q. What are best practices for reporting structural and bioactivity data?

- Methodological Answer :

- Transparency : Disclose all synthetic yields, chromatographic conditions, and spectral peaks (e.g., NMR δ values).

- Reproducibility : Provide raw datasets for kinetic assays in supplementary materials. Use SI units and comma-separated thousands in tables .

Q. How to validate interactions between this compound and co-administered drugs?

- Methodological Answer :

- In Vitro Screening : Use Caco-2 cell monolayers to assess permeability changes with metformin or sulfonylureas. Measure apparent permeability (Papp) and efflux ratios.

- In Silico Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity shifts at α-glucosidase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.